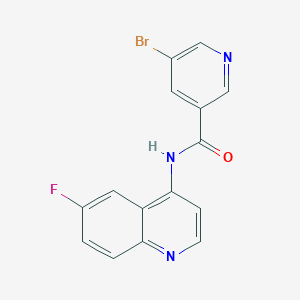![molecular formula C18H25N5O4 B15001761 1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B15001761.png)
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a tetrazole ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.
Functional Group Modifications: The ethoxy and methoxy groups are introduced through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-METHOXY-4-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE: Similar structure but with reversed positions of the ethoxy and methoxy groups.
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of functional groups in 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H25N5O4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H25N5O4/c1-5-26-16-8-14(6-7-15(16)25-4)18-19-21-23(20-18)11-17(24)22-9-12(2)27-13(3)10-22/h6-8,12-13H,5,9-11H2,1-4H3 |
Clé InChI |
QQNVJVANFJGIII-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)N3CC(OC(C3)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001681.png)
![N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001687.png)
![2,2-dimethyl-N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15001692.png)

![3-(2-chloro-4-methylphenyl)-5-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B15001698.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B15001707.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2-oxoheptan-3-YL)acetamide](/img/structure/B15001708.png)
![2-amino-7-{2-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001711.png)
![N-(4-methoxybenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B15001723.png)

![ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B15001741.png)
![Methyl 7-(4-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15001745.png)

![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B15001757.png)
